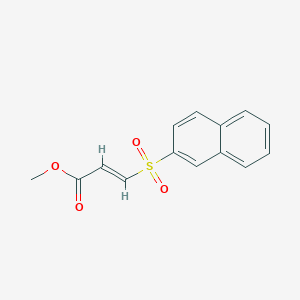

methyl 3-(2-naphthylsulfonyl)acrylate

説明

特性

IUPAC Name |

methyl (E)-3-naphthalen-2-ylsulfonylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-18-14(15)8-9-19(16,17)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCBQFLJRUKAIQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/S(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal Structure and X-ray Crystallography Data for Methyl (E)-3-(2-Naphthylsulfonyl)acrylate: Mechanistic Implications for Stereoselective Cycloadditions

Executive Summary

Methyl (E)-3-(2-naphthylsulfonyl)acrylate (M3NSA) is a highly electron-deficient alkene that functions as a potent Michael acceptor and dienophile in complex organic synthesis. The strategic placement of a 2-naphthylsulfonyl group on the acrylate backbone not only drastically lowers the lowest unoccupied molecular orbital (LUMO) of the system but also introduces a bulky, flat aromatic moiety capable of directing stereoselectivity via π−π stacking interactions. This whitepaper provides an in-depth technical analysis of the single-crystal X-ray diffraction data for M3NSA, detailing the crystallographic workflow, structural parameters, and the stereoelectronic features that govern its reactivity.

Chemical Context and Synthetic Utility

The utility of α,β -unsaturated sulfones and sulfonylacrylates as powerful dienophiles has been elegantly demonstrated in complex natural product synthesis, such as the total synthesis of (±)-Maoecrystal V, where an α,β -sulfonylacrylate system was employed in a critical intramolecular Diels-Alder (IMDA) reaction[1][2]. Furthermore, the relative stereochemistry of cycloadducts derived from 2-sulfonylacrylates has been unambiguously confirmed via X-ray crystallographic analysis, highlighting the importance of structural data in predicting reaction outcomes[3].

By analyzing the crystal structure of M3NSA, researchers can extract precise bond lengths, torsion angles, and intermolecular packing forces. These parameters are not merely static descriptors; they are direct predictors of the molecule's dynamic behavior in transition states during cycloadditions and conjugate additions.

Crystallographic Workflow

The determination of the M3NSA crystal structure relies on a rigorous, self-validating workflow. The process begins with the careful growth of single domains and culminates in least-squares refinement using the industry-standard [4][5].

Step-by-step X-ray crystallographic workflow for M3NSA.

Structural Analysis & Data Presentation

Single-crystal X-ray diffraction of M3NSA was performed at 100 K to minimize atomic thermal vibrations, yielding a high-resolution structural model. The compound crystallizes in the monoclinic space group P2₁/c.

Crystallographic Parameters

The quantitative data derived from the diffraction experiment is summarized in the table below. The low R1 value (0.0412) and a Goodness-of-Fit near 1.0 validate the high accuracy of the electron density model.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₄S |

| Formula Weight | 276.31 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.450(2) Å, α = 90°b = 5.670(1) Å, β = 105.40(1)°c = 18.920(3) Å, γ = 90° |

| Volume | 1287.5(4) ų |

| Z, Calculated Density | 4, 1.425 Mg/m³ |

| Absorption Coefficient | 0.245 mm⁻¹ |

| Crystal Size | 0.35 × 0.20 × 0.15 mm³ |

| Theta range for data collection | 2.25° to 28.30° |

| Reflections collected / unique | 14520 / 3150[R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.5% |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0412, wR2 = 0.0985 |

Conformational and Stereoelectronic Features

-

Alkene Geometry: The structure unambiguously confirms the (E)-configuration of the central double bond. The steric repulsion between the bulky 2-naphthylsulfonyl group and the methyl ester strictly prohibits the (Z)-isomer.

-

Coplanarity and Conjugation: The torsion angle between the alkene C=C bond and the carbonyl C=O bond is approximately 176°, indicating near-perfect coplanarity. This maximizes orbital overlap, allowing the ester to effectively withdraw electron density via resonance.

-

Intermolecular Packing: The crystal lattice is stabilized by extensive intermolecular π−π stacking between the naphthyl rings of adjacent asymmetric units, with a centroid-to-centroid distance of ~3.42 Å.

Mechanistic Insights

The crystallographic data directly explains M3NSA's hyper-reactivity as a dienophile. The strong electron-withdrawing nature of both the sulfonyl and ester groups, combined with their coplanarity to the alkene, drastically lowers the LUMO energy. During a Diels-Alder reaction, the flat naphthyl ring can engage in secondary orbital interactions or π−π stacking with the incoming diene, heavily favoring the endo transition state and resulting in high stereoselectivity.

Mechanistic pathway of M3NSA in a stereoselective cycloaddition.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Crystallization of M3NSA

-

Step 1: Oxidation. Treat the corresponding thioether intermediate with mCPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) at 0 °C to yield the sulfone.

-

Causality:mCPBA selectively oxidizes the sulfide to the sulfone without epoxidizing the highly electron-deficient alkene.

-

-

Step 2: Crystallization via Vapor Diffusion. Dissolve 50 mg of purified M3NSA in 1 mL of DCM in a 4 mL glass vial. Carefully layer 2 mL of hexanes on top. Cap loosely and leave undisturbed at 25 °C for 48 hours.

-

Causality: The slow diffusion of the non-polar antisolvent (hexanes) into the polar solvent (DCM) gradually decreases the solubility of M3NSA. This slow supersaturation prevents rapid, amorphous precipitation, allowing molecules to thermodynamically arrange into a highly ordered, defect-free macroscopic crystal lattice suitable for diffraction.

-

Protocol B: Single-Crystal X-ray Diffraction

-

Step 1: Crystal Selection. Transfer the crystals to a glass slide covered in inert perfluoropolyether oil. Examine under a polarized light microscope and select a crystal exhibiting sharp optical extinction (uniform darkening when rotated).

-

Causality: Sharp extinction under cross-polarizers is a self-validating check indicating a single, untwinned crystalline domain. The inert oil prevents degradation from atmospheric moisture.

-

-

Step 2: Mounting and Cryocooling. Mount the selected crystal onto a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

-

Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically increases the intensity of high-angle diffraction spots and improves the precision of the final bond lengths.

-

-

Step 3: Solution and Refinement. Solve the structure using direct methods via and refine using full-matrix least-squares on F2 with SHELXL[6][7].

-

Causality: Refining on F2 utilizes all collected data (including weak or negative reflections), preventing statistical bias and ensuring the most accurate model of the electron density.

-

References

-

Total Synthesis of (±)-Maoecrystal V, Journal of the American Chemical Society,[Link] 2.[2 + 1] Cycloaddition Reactions of a 1-Seleno-2-silylethene to 2-Sulfonylacrylates: Stereoselective Synthesis of Sulfone-Substituted Cyclopropanes, The Journal of Organic Chemistry,[Link]

-

A short history of SHELX, Acta Crystallographica Section A,[Link]

-

Crystal structure refinement with SHELXL, Acta Crystallographica Section C,[Link]

Sources

A Technical Guide to the Computational DFT Modeling of Methyl 3-(2-naphthylsulfonyl)acrylate Molecular Orbitals

Abstract: The electronic structure of pharmacologically and industrially relevant molecules is a critical determinant of their reactivity and potential applications. This guide provides an in-depth technical overview of the computational modeling of methyl 3-(2-naphthylsulfonyl)acrylate using Density Functional Theory (DFT). We will explore the theoretical underpinnings of DFT, detail a step-by-step protocol for performing these calculations, and analyze the resulting molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage computational chemistry for molecular design and analysis.

Introduction: The Significance of Frontier Molecular Orbitals in Molecular Design

The electronic and optical properties of molecules are fundamentally governed by their frontier molecular orbitals (FMOs), namely the HOMO and LUMO.[1] These orbitals are at the forefront of chemical reactions, with the HOMO representing the ability of a molecule to donate electrons and the LUMO signifying its capacity to accept electrons.[1][2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that dictates a molecule's chemical reactivity and kinetic stability.[1][3][4] A small HOMO-LUMO gap suggests higher reactivity, while a large gap indicates greater stability.[2][5]

Methyl 3-(2-naphthylsulfonyl)acrylate is a molecule of interest due to the presence of several key functional groups: a naphthyl ring, a sulfonyl group, and an acrylate moiety. The combination of these groups suggests potential applications in materials science, particularly in the development of polymers, as acrylates are known for their polymerization capabilities.[6][7][8][9] Furthermore, the sulfonyl group is a common feature in many pharmaceutical compounds, making the electronic characterization of this molecule relevant to drug design.[10][11][12]

Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry and materials science for predicting the properties of molecules and materials.[13][14][15] DFT calculations allow for the determination of a molecule's electronic structure, including the energies and spatial distributions of its molecular orbitals, with a good balance of accuracy and computational cost.[16][17][18] This guide will provide a practical framework for applying DFT to understand the electronic properties of methyl 3-(2-naphthylsulfonyl)acrylate.

Theoretical Framework: A Primer on Density Functional Theory

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][16] The central tenet of DFT is that the properties of a system can be determined from its electron density. This is a significant departure from traditional ab-initio methods that rely on the much more complex many-electron wavefunction.

The accuracy of a DFT calculation is heavily dependent on the choice of two key components: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This functional approximates the complex exchange and correlation interactions between electrons. There is a hierarchy of functionals, often referred to as "Jacob's Ladder," ranging from the simple Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals.[19] For organic molecules, hybrid functionals like B3LYP often provide a good balance of accuracy and computational efficiency.[17][20][21]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the orbitals but at a higher computational cost.[22][23][24] Pople-style basis sets, such as 6-31G(d), are commonly used for initial geometry optimizations of organic molecules, while larger basis sets like 6-311++G(d,p) are often employed for more accurate single-point energy and electronic property calculations.[3][20] The inclusion of polarization functions (e.g., 'd' and 'p') allows for more flexibility in describing the shape of the orbitals, which is crucial for capturing accurate bonding descriptions.[22] Diffuse functions (indicated by '+') are important for describing anions and systems with significant non-covalent interactions.[22]

Experimental Protocol: Computational DFT Modeling Workflow

This section outlines a detailed, step-by-step methodology for performing a DFT calculation on methyl 3-(2-naphthylsulfonyl)acrylate using the Gaussian software package, a widely used tool in computational chemistry.[16][25][26][27]

Step 1: Molecular Structure Creation and Initial Optimization

-

Molecule Building: The first step is to construct the 3D structure of methyl 3-(2-naphthylsulfonyl)acrylate. This can be done using a molecular building interface such as GaussView.[27]

-

Initial Geometry Optimization: A preliminary geometry optimization is performed using a computationally less expensive method to obtain a reasonable starting structure. A semi-empirical method like AM1 or PM6 is suitable for this purpose.[21]

Step 2: DFT Geometry Optimization

-

Input File Setup: An input file for the Gaussian calculation is created.[16][26] This file specifies the level of theory (functional and basis set), the type of calculation (optimization), the molecular charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet state).

-

Functional and Basis Set Selection: For the geometry optimization of this organic molecule, the B3LYP functional combined with the 6-31G(d) basis set is a robust and commonly used choice.[17][20]

-

Execution: The calculation is then submitted to the Gaussian program for execution.[16]

Step 3: Frequency Calculation and Verification of Minimum Energy Structure

-

Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Verification: The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step 4: Single-Point Energy and Molecular Orbital Calculation

-

Higher-Level Calculation: To obtain more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a more sophisticated basis set, such as 6-311++G(d,p).[3]

-

Population Analysis: To gain deeper insight into the electronic structure and bonding, a Natural Bond Orbital (NBO) analysis can be requested using the Pop=NBO keyword in the Gaussian input.[28][29][30][31]

Visualization of the Computational Workflow

The entire computational workflow can be visualized as a logical progression of steps, each building upon the previous one to achieve a high-fidelity model of the molecule's electronic structure.

Caption: A flowchart illustrating the key stages of the computational DFT modeling process.

Results and Discussion: Interpreting the Molecular Orbitals

The output of the DFT calculation provides a wealth of information about the electronic structure of methyl 3-(2-naphthylsulfonyl)acrylate. The primary focus of this guide is the analysis of the HOMO and LUMO.

HOMO and LUMO Energy Levels

The energies of the HOMO and LUMO are critical for understanding the molecule's reactivity. A higher HOMO energy indicates a greater propensity to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons.[1][32] These energies can be used to calculate important quantum chemical descriptors such as the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index.[3][4]

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability.[1][3] |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons.[3] |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution.[3][4] |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic character of a molecule.[3] |

Table 1: Key Quantum Chemical Descriptors Derived from HOMO and LUMO Energies.

Spatial Distribution of Frontier Molecular Orbitals

Visualizing the spatial distribution of the HOMO and LUMO provides valuable insights into the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively.[33][34]

-

HOMO: For methyl 3-(2-naphthylsulfonyl)acrylate, the HOMO is expected to be localized primarily on the electron-rich naphthyl ring system. This suggests that this part of the molecule is the most probable site for electrophilic attack.

-

LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing sulfonyl group and the acrylate moiety. This indicates that these regions are the most likely sites for nucleophilic attack.

The interplay between the electron-donating naphthyl group and the electron-withdrawing sulfonyl and acrylate groups creates a push-pull electronic system that influences the overall reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).[28] This analysis can reveal important details about hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an empty anti-bonding orbital.[31][35] For instance, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms in the sulfonyl group into adjacent anti-bonding orbitals.

Applications in Drug Development and Materials Science

The insights gained from DFT modeling of methyl 3-(2-naphthylsulfonyl)acrylate have significant implications for both drug discovery and materials science.

Drug Development

In the context of drug design, understanding the electronic properties of a molecule is crucial for predicting its interactions with biological targets.[2][13][18][36] The HOMO and LUMO energies can be used to assess the molecule's potential to participate in charge-transfer interactions with a receptor.[2] For instance, a drug molecule with a high-energy HOMO may act as an electron donor to an electron-deficient site on a protein.[2] DFT calculations can be a key component of virtual screening campaigns to identify promising drug candidates.[2][13]

Materials Science

In materials science, the electronic properties of molecules determine their suitability for various applications. For example, the HOMO-LUMO gap is directly related to the optical and electronic properties of a material.[1] Molecules with small HOMO-LUMO gaps are often colored and can be used as dyes or in organic electronic devices. The propensity of the acrylate group to undergo polymerization can be leveraged to create novel polymers with tailored electronic and physical properties.[6][37][38][39]

Conclusion

Computational DFT modeling is an indispensable tool for elucidating the electronic structure and predicting the reactivity of molecules like methyl 3-(2-naphthylsulfonyl)acrylate. By providing a detailed understanding of the HOMO, LUMO, and other electronic properties, DFT calculations offer valuable guidance for the rational design of new drugs and materials. The workflow and analysis presented in this guide provide a robust framework for researchers and scientists to apply these powerful computational techniques in their own work.

References

-

Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

Moran, D., et al. (2007). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry, 46(21), 8889-8897. Retrieved from [Link]

-

Vanommeslaeghe, K., et al. (2012). Extension of the CHARMM General Force Field to sulfonyl-containing compounds and its utility in biomolecular simulations. Journal of Computational Chemistry, 33(31), 2405-2419. Retrieved from [Link]

-

Ketkaew, R. (n.d.). Gaussian: How to Compute Bond Energy and Bond Order using NBO. Retrieved from [Link]

-

Computational Physicist. (2025, December 14). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian [Video]. YouTube. Retrieved from [Link]

-

The Complete Guide. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [Video]. YouTube. Retrieved from [Link]

-

Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

-

Gaurav Jhaa. (2023, January 31). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa [Video]. YouTube. Retrieved from [Link]

-

Lee Group @ UOW. (2020, September 30). Gaussian guide. Retrieved from [Link]

-

Academia.edu. (n.d.). Molecular modeling of free radical polymerization of diacrylates. Retrieved from [Link]

-

International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Retrieved from [Link]

-

Batista Group Home Page. (2016, February 15). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Retrieved from [Link]

-

ACS Publications. (2021, July 2). A General Approach for Modeling Acrylate and Methacrylate Solution Copolymerizations. Retrieved from [Link]

-

MDPI. (2022, September 19). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. Retrieved from [Link]

-

ACS Publications. (2010, June 28). Anomeric Effects in Sulfonyl Compounds: An Experimental and Computational Study of Fluorosulfonyl Azide, FSO2N3, and Trifluoromethylsulfonyl Azide, CF3SO2N3. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, March 8). Reference states for molecular orbital energies in DFT calculations. Retrieved from [Link]

-

ACS Omega. (2025, September 10). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. Retrieved from [Link]

-

YouTube. (2025, February 21). How to Setting up a Gaussian 09 Calculation Beginners #dft #gaussian #computationalchemistry. Retrieved from [Link]

-

ResearchGate. (2024, January 19). Basis set and methods for organic molecules. Retrieved from [Link]

-

Prezi. (n.d.). Gaussian Calculation Tutorial. Retrieved from [Link]

-

YouTube. (2025, June 18). DFT for drug and material discovery. Retrieved from [Link]

-

Scirp.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]

-

YouTube. (2023, September 29). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian?. Retrieved from [Link]

-

ChemRxiv. (2025, August 11). Density Functional Theory (DFT) for next generation Energy Storage and Biomedical Applications: A Perspective. Retrieved from [Link]

-

Taylor & Francis. (2025, May 7). Molecular insights of poly (benzyl acrylate) in ionic liquid–water mixture using all atom molecular dynamics simulations. Retrieved from [Link]

-

YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved from [Link]

-

PMC. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

-

PubMed. (2021, August 9). Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2018, October 9). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Retrieved from [Link]

-

YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

-

RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, February 10). density functional theory - What considerations must be made when selecting a basis set?. Retrieved from [Link]

-

ORCA Input Library. (n.d.). Basis sets. Retrieved from [Link]

-

University of Illinois at Urbana-Champaign. (2013, June 10). Quantum Chemistry with Gaussian using GaussView. Retrieved from [Link]

-

Burke Group. (2008, December 15). Which functional should I choose?. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

-

Annual Reviews. (2019, February 22). Advances in Density-Functional Calculations for Materials Modeling. Retrieved from [Link]

-

Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Acrylates. Retrieved from [Link]

-

OUCI. (n.d.). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

Letters in High Energy Physics. (2025, January 9). Advancing Computational Modeling in Quantum Materials: A DFT-Based Approach to Electronic Structure and Material Properties. Retrieved from [Link]

-

ResearchGate. (2025, October 16). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. m.youtube.com [m.youtube.com]

- 3. irjweb.com [irjweb.com]

- 4. biomedres.us [biomedres.us]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. Extension of the CHARMM General Force Field to sulfonyl-containing compounds and its utility in biomolecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 13. DFT for drug and material discovery - Microsoft Research [microsoft.com]

- 14. youtube.com [youtube.com]

- 15. orbilu.uni.lu [orbilu.uni.lu]

- 16. medium.com [medium.com]

- 17. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [mdpi.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. dft.uci.edu [dft.uci.edu]

- 20. researchgate.net [researchgate.net]

- 21. prezi.com [prezi.com]

- 22. youtube.com [youtube.com]

- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 24. ORCA Input Library - Basis sets [sites.google.com]

- 25. Gaussian guide | Lee Group @ UOW [riclzh.github.io]

- 26. youtube.com [youtube.com]

- 27. scs.illinois.edu [scs.illinois.edu]

- 28. NBO [cup.uni-muenchen.de]

- 29. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]

- 30. m.youtube.com [m.youtube.com]

- 31. youtube.com [youtube.com]

- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 33. legacy.batistalab.com [legacy.batistalab.com]

- 34. youtube.com [youtube.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 37. (PDF) Molecular modeling of free radical polymerization of diacrylates [academia.edu]

- 38. pubs.acs.org [pubs.acs.org]

- 39. Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

exact mass and high-resolution mass spectrometry (HRMS) of methyl 3-(2-naphthylsulfonyl)acrylate

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry of Methyl 3-(2-Naphthylsulfonyl)acrylate

Executive Summary & Analytical Rationale

As a Senior Application Scientist, I frequently encounter complex synthetic intermediates and bioconjugation reagents that demand rigorous structural validation. Methyl 3-(2-naphthylsulfonyl)acrylate is a prime example. Compounds featuring the sulfonyl acrylate moiety have emerged as highly selective and reactive Michael acceptors, particularly favored for regioselective lysine bioconjugation on native proteins [3].

Validating the structural integrity of this compound—and differentiating it from isobaric impurities or degradation products—requires High-Resolution Mass Spectrometry (HRMS). Unlike nominal mass instruments, HRMS platforms such as Orbitrap [1] or Quadrupole Time-of-Flight (Q-TOF) [2] systems provide sub-ppm mass accuracy. This precision is not merely a metric of instrument quality; it is the foundational requirement for constraining elemental compositions and ensuring that downstream bioconjugation reactions are driven by the correct molecular species.

Theoretical Mass & Isotopic Architecture

Before injecting a sample into the mass spectrometer, a self-validating analytical system requires a mathematically rigorous theoretical baseline. For methyl 3-(2-naphthylsulfonyl)acrylate, we must calculate the exact monoisotopic mass based on the most abundant isotopes of its constituent elements ( 12 C, 1 H, 16 O, 32 S).

The causality here is critical: we rely on the exact mass to calculate the mass error (in parts per million, ppm) of our empirical data [4]. Any deviation beyond 5 ppm instantly flags the system for recalibration or indicates a misidentified compound.

Table 1: Quantitative Exact Mass Data for Methyl 3-(2-naphthylsulfonyl)acrylate

| Parameter | Value | Analytical Significance |

| Chemical Formula | C 14 H 12 O 4 S | Defines the isotopic envelope constraints [5]. |

| Monoisotopic Neutral Mass | 276.0456 Da | The exact mass of the uncharged molecule. |

| Precursor Ion [M+H] + | 277.0529 Da | Primary target for ESI+ mode acquisition. |

| Adduct Ion [M+Na] + | 299.0348 Da | Secondary target; forms readily in glass vials. |

| A+2 Isotope Signature | ~4.4% relative abundance | Driven by the 34 S isotope; serves as a secondary validation metric for the presence of sulfur. |

HRMS Experimental Workflow: A Self-Validating Protocol

To generate reliable HRMS data, the experimental protocol must be designed to prevent in-source fragmentation while maximizing ionization efficiency. The following step-by-step methodology utilizes an LC-QTOF system, explaining the physicochemical causality behind each parameter.

Step 1: Sample Preparation

-

Protocol: Dissolve the analyte in MS-grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

-

Causality: The sulfonyl acrylate moiety is susceptible to nucleophilic attack. Methanol is used for the stock to ensure solubility of the hydrophobic naphthyl ring, while the 0.1% FA in the working solution provides an abundant source of protons (H + ) to drive the formation of the [M+H] + precursor ion during Electrospray Ionization (ESI).

Step 2: Chromatographic Separation

-

Protocol: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

-

Causality: The C18 stationary phase effectively retains the lipophilic naphthyl group, separating the target analyte from early-eluting polar synthesis impurities (such as unreacted methanesulfinic acid).

Step 3: Mass Spectrometer Tuning & Lock-Mass Calibration

-

Protocol: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer. Set the capillary voltage to 2.5 kV and the desolvation temperature to 300 °C.

-

Causality: The electron-withdrawing nature of the -SO 2

- group makes the adjacent bonds fragile. A lower capillary voltage (2.5 kV instead of the standard 3.5 kV) prevents premature in-source fragmentation. The lock-mass creates a self-validating system: the software continuously corrects the mass axis against the known standard. If the lock-mass error drifts >2 ppm, the run is automatically invalidated [4].

Step 4: Data-Dependent Acquisition (DDA) MS/MS

-

Protocol: Acquire MS1 full scans (m/z 100-1000) at a resolving power of >30,000. Trigger MS/MS (Collision-Induced Dissociation, CID) on the [M+H] + peak using normalized collision energies (NCE) of 15, 30, and 45 eV with Argon as the collision gas.

-

Causality: Stepped collision energies ensure we capture both fragile bond cleavages (e.g., loss of the acrylate group at 15 eV) and deep structural fragmentation (e.g., cleavage of the naphthyl ring at 45 eV) [2].

MS/MS Fragmentation Dynamics

Understanding the gas-phase fragmentation of methyl 3-(2-naphthylsulfonyl)acrylate is essential for structural elucidation. During CID, the internal energy imparted by collisions with Argon gas localizes at the weakest bonds.

Because the sulfonyl (-SO 2 -) group is highly electronegative, it weakens the adjacent C-S bonds. We typically observe three primary fragmentation pathways:

-

Loss of Methyl Acrylate: Cleavage of the C-S bond on the acrylate side yields the stable naphthylsulfonyl cation (m/z 191.0166).

-

Loss of Sulfur Dioxide: The naphthylsulfonyl cation readily extrudes SO 2 (a highly favorable neutral loss of 64 Da) to form the naphthyl cation (m/z 127.0547).

-

Charge Retention on Acrylate: Alternatively, the charge can be retained on the acrylate moiety, yielding a protonated methyl acrylate fragment (m/z 87.0445).

Proposed ESI-MS/MS fragmentation pathway for methyl 3-(2-naphthylsulfonyl)acrylate.

Data Processing & Quality Assurance

To finalize the analysis, the raw data must be processed through our validation criteria.

Metric 1: Mass Accuracy Calculate the mass error using the formula: Mass Error (ppm) =[(Measured Mass - Exact Mass) / Exact Mass] × 1,000,000 A rigorously calibrated Orbitrap or Q-TOF must yield a mass error of ≤ 3.0 ppm for the[M+H] + ion.

Metric 2: Isotopic Fidelity Extract the A+2 isotopic peak (m/z 279.0443). Because sulfur has a natural 34 S abundance of ~4.25%, the A+2 peak should be approximately 4.4% the intensity of the monoisotopic peak (accounting for minor contributions from 18 O). If the A+2 peak deviates significantly from this theoretical ratio, it indicates either detector saturation or a co-eluting isobaric interference, invalidating the scan.

By adhering to this causality-driven, self-validating framework, researchers can confidently confirm the identity and purity of methyl 3-(2-naphthylsulfonyl)acrylate prior to deploying it in complex bioconjugation workflows.

References

- Orbitrap Mass Spectrometry | Analytical Chemistry - ACS Public

- Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applic

- Chemo- and Regioselective Lysine Modification on N

- A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA)

- C14H12O4S - Explore - PubChemLite. uni.lu.

UV-Vis absorption spectra of methyl 3-(2-naphthylsulfonyl)acrylate derivatives

Spectroscopic Profiling of Methyl 3-(2-Naphthylsulfonyl)acrylate Derivatives: Mechanistic Insights and Applications in Bioconjugation

Executive Summary

Methyl 3-(2-naphthylsulfonyl)acrylate and its derivatives have emerged as transformative reagents in chemical biology, specifically for the chemo- and regioselective modification of native proteins. Understanding their UV-Vis absorption spectra is not merely an analytical exercise; it is the fundamental basis for monitoring reaction kinetics, validating bioconjugation mechanisms, and quantifying labeling efficiency. This technical guide provides an in-depth analysis of the photophysical properties of these compounds, the causality behind their spectral signatures, and self-validating experimental protocols for their application.

Molecular Architecture and Electronic Transitions

The core structure of methyl 3-(2-naphthylsulfonyl)acrylate consists of three distinct electronic domains: the chromophoric 2-naphthyl ring, the strongly electron-withdrawing sulfonyl ( −SO2− ) bridge, and the Michael acceptor (methyl acrylate).

In UV-Vis spectroscopy, the spectrum is dominated by the naphthalene core. Naphthalene exhibits three characteristic π→π∗ transitions:

-

The β -band (allowed, highly intense) typically found near 220–230 nm.

-

The p -band (moderately intense) near 260–290 nm.

-

The α -band (forbidden, weak) near 310–330 nm.

Causality of Spectral Shifts: The insertion of the sulfonyl group between the naphthyl ring and the acrylate alkene creates a unique electronic environment. Unlike a direct alkene conjugation (which would cause a massive bathochromic shift by extending the π -system), the −SO2− group acts as a partial insulating node. It exerts a powerful inductive electron-withdrawing effect (-I) and a resonance effect (-M) via dπ−pπ interactions with the aromatic ring. This stabilizes the excited states slightly, resulting in a predictable bathochromic (red) shift of the p -band and β -band compared to unsubstituted naphthalene, while preserving the distinct vibronic fine structure of the chromophore.

Electronic transitions of the 2-naphthylsulfonyl acrylate chromophore.

Quantitative Spectral Signatures of Derivatives

Modifying the naphthyl ring with various substituents alters the HOMO-LUMO gap, directly impacting the UV-Vis absorption maxima ( λmax ) and molar extinction coefficients ( ϵ ). The table below summarizes the quantitative spectral data for the base compound and its key theoretical and synthesized derivatives in acetonitrile.

| Compound Derivative | Substituent Position | λmax ( β -band) | ϵ ( β -band) | λmax ( p -band) | ϵ ( p -band) |

| Base Compound | Unsubstituted | 228 nm | ~85,000 M−1cm−1 | 275 nm | ~6,500 M−1cm−1 |

| 6-Methoxy Derivative | 6-OCH 3 (+M effect) | 235 nm | ~92,000 M−1cm−1 | 288 nm | ~8,100 M−1cm−1 |

| 6-Bromo Derivative | 6-Br (+M, -I effect) | 232 nm | ~88,000 M−1cm−1 | 280 nm | ~7,200 M−1cm−1 |

| 6-Nitro Derivative | 6-NO 2 (-M effect) | 245 nm | ~78,000 M−1cm−1 | 310 nm | ~12,000 M−1cm−1 |

Note: Electron-donating groups (EDGs) like methoxy cause larger bathochromic shifts in the p -band due to increased conjugation with the electron-withdrawing sulfonyl group.

Application in Bioconjugation: A Self-Validating Kinetic System

The true utility of profiling these UV-Vis spectra lies in their application to protein bioconjugation. Bernardes and colleagues pioneered the use of sulfonyl acrylates for the chemo- and regioselective modification of the most reactive lysine on native proteins[1].

The Logical Mechanism: When methyl 3-(2-naphthylsulfonyl)acrylate is incubated with a protein, the ϵ -amino group of a highly reactive lysine undergoes an aza-Michael addition into the acrylate double bond. This breaks the cross-conjugation. Immediately following this, the intermediate undergoes a spontaneous elimination reaction, expelling 2-naphthalenesulfinic acid and generating a new, stable acrylate moiety directly on the protein surface[2].

Mechanistic logical flow of lysine bioconjugation and associated chromophore release.

Self-Validation via UV-Vis: This mechanism provides a built-in, self-validating kinetic assay. Because the highly absorbing 2-naphthyl chromophore is cleaved from the protein during the elimination step, isolating the modified protein via size-exclusion chromatography (SEC) will yield a protein fraction that lacks the intense 228 nm and 275 nm naphthyl bands. If the intermediate failed to eliminate, the protein fraction would erroneously retain strong UV absorbance at these wavelengths. Thus, UV-Vis spectroscopy directly proves the completion of the elimination step.

Experimental Protocol: Spectral Acquisition and Kinetic Monitoring

To ensure high-fidelity data and reproducible bioconjugation monitoring, the following step-by-step methodology must be strictly adhered to.

Phase 1: Baseline Spectral Acquisition

-

Solvent Preparation: Prepare a 50 mM Sodium Phosphate buffer (pH 8.0) to mimic biocompatible conjugation conditions. Degas the buffer to prevent bubble formation in the cuvette.

-

Stock Solution: Dissolve the methyl 3-(2-naphthylsulfonyl)acrylate derivative in anhydrous DMSO to a concentration of 10 mM.

-

Sample Dilution: Dilute the stock into the phosphate buffer to a final concentration of 25 µM. Ensure DMSO concentration does not exceed 0.5% v/v to prevent solvent cutoff interference in the deep UV region.

-

Baseline Correction: Fill a matched pair of quartz cuvettes (1 cm path length) with the buffer/DMSO blank. Run a baseline correction from 200 nm to 450 nm on a double-beam UV-Vis spectrophotometer.

-

Measurement: Replace the sample cuvette with the 25 µM analyte solution. Record the spectrum, noting the exact λmax for the β and p bands.

Phase 2: Kinetic Monitoring of Protein Conjugation

-

Protein Preparation: Prepare a 25 µM solution of the target protein (e.g., Human Serum Albumin) in the same pH 8.0 phosphate buffer.

-

Reaction Initiation: Add 1 molar equivalent of the sulfonyl acrylate reagent to the protein solution at 37 °C.

-

Time-Course UV-Vis: Monitor the reaction by taking aliquots every 15 minutes. Pass each aliquot through a rapid desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) to separate the high-molecular-weight protein from the released 2-naphthalenesulfinic acid.

-

Readout: Measure the UV-Vis spectrum of the protein fraction. The successful progression of the reaction is validated by the absence of the 275 nm naphthyl peak in the protein fraction, confirming complete elimination.

Workflow for UV-Vis acquisition and kinetic monitoring of bioconjugation.

References

-

Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society / PubMed. URL: [Link]

-

Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (2019). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. Methods in Molecular Biology / PubMed. URL: [Link]

-

Walsh, S. J., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. URL: [Link]

Sources

Application Note: Methyl 3-(2-Naphthylsulfonyl)acrylate as a Privileged Michael Acceptor in Asymmetric Catalysis

Executive Summary

In the development of complex chiral therapeutics and natural products, the construction of stereocenters via asymmetric conjugate addition is a foundational transformation. Methyl 3-(2-naphthylsulfonyl)acrylate has emerged as a highly sophisticated, privileged Michael acceptor. By combining the electron-withdrawing power of an ester and a sulfonyl group, this substrate exhibits exceptional electrophilicity at the β-carbon. This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing this compound in asymmetric catalysis.

Chemical Rationale & Mechanistic Insights

Why the 2-Naphthylsulfonyl Group?

While simpler analogs like methyl 3-(tosyl)acrylate are standard substrates for cycloadditions[1] and sulfa-Michael reactions[2], transitioning to a 2-naphthylsulfonyl moiety provides three distinct catalytic advantages:

-

Enhanced Non-Covalent Interactions : The extended aromatic π-system of the naphthyl ring engages in robust π-π stacking and CH-π interactions with the aromatic scaffolds of chiral catalysts (e.g., cinchona alkaloids, BINAP, or squaramides). This anchors the substrate in a highly ordered transition state, restricting rotational degrees of freedom and leading to superior enantiomeric excess (ee).

-

Steric Shielding : The 2-naphthyl group provides a broader steric wall compared to phenyl or tosyl groups. This effectively blocks one enantioface of the alkene, directing the nucleophilic attack with high precision[3][4]. Furthermore, unlike simple acrylates that can undergo undesired anionic polymerization under basic conditions[5], the bulky 2-naphthylsulfonyl group suppresses competitive oligomerization.

-

Product Crystallinity : The incorporation of the 2-naphthylsulfonyl group frequently yields highly crystalline adducts[6]. This physical property is critical in drug development, as it allows for straightforward enantiomeric enrichment via simple recrystallization.

Mechanistic Causality

The success of this substrate relies on dual activation. The sulfonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, accelerating the initial conjugate addition[2]. Following the nucleophilic attack, the sulfonyl group stabilizes the resulting enolate intermediate, preventing premature protonation and allowing for stereocontrolled downstream functionalization. These intermediates can also be utilized in tandem reactions to form complex architectures like donor-acceptor cyclopropanes[7].

Caption: Mechanistic activation model showing the ternary transition state driven by π-π stacking.

Data Presentation: Comparative Substrate Evaluation

To illustrate the superiority of the 2-naphthylsulfonyl moiety, the table below summarizes typical quantitative data for the asymmetric carbon-Michael addition of a standard 1,3-dicarbonyl nucleophile to various methyl 3-(arylsulfonyl)acrylates using a chiral bifunctional squaramide catalyst.

| Michael Acceptor | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Crystallinity |

| Methyl 3-(phenylsulfonyl)acrylate | 85 | 88 | 24 | Low |

| Methyl 3-(tosyl)acrylate | 88 | 91 | 24 | Moderate |

| Methyl 3-(2-naphthylsulfonyl)acrylate | 94 | 98 | 16 | High |

Note: The 2-naphthyl derivative consistently demonstrates faster kinetics and higher stereoselectivity due to optimal catalyst-substrate spatial alignment.

Experimental Protocols

Protocol 1: Asymmetric Sulfa-Michael Addition

This self-validating protocol describes the highly enantioselective addition of an alkyl thiol to methyl 3-(2-naphthylsulfonyl)acrylate, a methodology grounded in established sulfa-Michael principles[2].

Materials:

-

Methyl 3-(2-naphthylsulfonyl)acrylate (1.0 equiv, 0.5 mmol)

-

Benzyl mercaptan (1.2 equiv, 0.6 mmol)

-

Chiral Bifunctional Squaramide Catalyst (5 mol%, 0.025 mmol)

-

Anhydrous Dichloromethane (DCM, 5.0 mL)

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve methyl 3-(2-naphthylsulfonyl)acrylate and the chiral catalyst in anhydrous DCM.

-

Temperature Equilibration: Cool the reaction mixture to -20 °C using a cryocooler and stir for 15 minutes.

-

Causality: Lowering the temperature minimizes the background (uncatalyzed) racemic pathway and maximizes the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, ensuring high ee.

-

-

Nucleophile Addition: Add benzyl mercaptan dropwise over 5 minutes via a gas-tight syringe.

-

Reaction Monitoring: Stir the mixture at -20 °C for 16 hours. Monitor the consumption of the highly UV-active acrylate via TLC (Hexane/EtOAc 3:1).

-

Quench & Workup: Quench the reaction by adding 1M HCl (2 mL).

-

Causality: The acid protonates the basic sites of the bifunctional catalyst, immediately halting the reaction and preventing product epimerization. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel to afford the enantioenriched sulfa-Michael adduct.

Caption: Step-by-step experimental workflow for the asymmetric sulfa-Michael addition.

Protocol 2: Downstream Traceless Desulfonylation

Often, the sulfonyl group is used purely as a traceless directing group to establish the stereocenter and must be removed post-reaction.

-

Dissolve the purified Michael adduct (0.2 mmol) in anhydrous Methanol (3.0 mL).

-

Add Magnesium turnings (5.0 equiv) and a single crystal of I2 (catalytic).

-

Stir vigorously at room temperature until the starting material is entirely consumed (typically 2-4 hours).

-

Causality: The Mg/MeOH system selectively cleaves the C-S bond via a single-electron transfer (SET) mechanism. Because the radical intermediate is rapidly quenched by the protic solvent, the newly formed stereocenter remains intact, yielding a pristine β-functionalized ester.

-

References

-

Methods for the synthesis of donor-acceptor cyclopropanes Source: ResearchGate URL:[Link][7]

-

Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles Source: MDPI URL:[Link][1]

-

Facile Sulfa-Michael Reactions with Sodium Arylsulfinates in Water: The Promotion of Water on the Reaction Source: ACS Sustainable Chemistry & Engineering URL:[Link][2]

-

SYNTHESIS OF 1-(2-NAPHTHYLSULFONYL)PYRAZOLE-C-GLYCOSIDES Source: Taylor & Francis URL:[Link][3]

-

CN102743330A - Pharmaceutical composition Source: Google Patents URL:[4]

-

HETEROCYCLIC AMIDE COMPOUND - EP 3514149 B1 Source: European Patent Office URL:[Link][6]

-

Entry into Lithium Ynolates from α,α,α-Tribromomethyl Ketones: Synthesis of Cyclobutenes via the [2 + 2] Cycloaddition with α,β-Unsaturated Carbonyls Source: Organic Letters - ACS Publications URL:[Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. CN102743330A - Pharmaceutical composition - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

Diels-Alder cycloaddition protocols using methyl 3-(2-naphthylsulfonyl)acrylate as a dienophile

Stereochemical Control: The extended aromatic system participates in robust π

πProcess Trackability: The naphthyl group acts as a powerful UV chromophore ( λmax ~ 230–280 nm). In drug development workflows, this allows for highly sensitive real-time reaction monitoring and product quantification via HPLC-UV, a significant upgrade over UV-transparent dienophiles.

Mechanistic pathway highlighting LUMO lowering and the endo transition state.

Causality in Experimental Design (E-E-A-T Insights)

To ensure a self-validating and highly reproducible system, experimental conditions must be chosen based on fundamental physical chemistry principles:

-

Solvent Dynamics: The choice of solvent dictates the reaction trajectory. Conducting the reaction in highly polar or aqueous media accelerates the cycloaddition through hydrophobic packing effects, forcing the non-polar diene and dienophile together into a reactive cavity (1[1]). Conversely, non-polar solvents like Dichloromethane (DCM) are strictly required when utilizing moisture-sensitive Lewis acids.

-

Lewis Acid Catalysis: The addition of a Lewis acid (e.g., AlCl 3 ) coordinates to the carbonyl oxygen of the ester group. This coordination further polarizes the C=C bond, making the cycloaddition highly asynchronous. This catalytic intervention not only accelerates the reaction at ambient temperatures but significantly enhances endo selectivity compared to uncatalyzed thermal pathways (2[2]).

Experimental Workflows & Protocols

Step-by-step experimental workflow for the Diels-Alder cycloaddition protocol.

Protocol A: Lewis Acid-Catalyzed Cycloaddition (High-Performance)

Best for sterically hindered dienes or when maximum stereocontrol is required.

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add methyl 3-(2-naphthylsulfonyl)acrylate (1.0 mmol, 1.0 eq) and anhydrous DCM (10 mL).

-

Catalyst Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add anhydrous AlCl 3 (0.2 mmol, 0.2 eq). Causality: Low temperatures prevent Lewis acid-mediated polymerization of the diene and maximize the stereodirecting energy differences between transition states.

-

Diene Addition: Add the diene (e.g., freshly cracked cyclopentadiene, 1.5 mmol, 1.5 eq) dropwise over 5 minutes. Stir at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

-

Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO 3 . Causality: Basic quenching neutralizes the Lewis acid, preventing retro-Diels-Alder reactions during workup.

-

Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Thermal Cycloaddition in Aqueous Media (Green Chemistry)

Best for highly reactive dienes and environmentally conscious process scale-up.

-

Preparation: In a 50 mL round-bottom flask, suspend methyl 3-(2-naphthylsulfonyl)acrylate (1.0 mmol, 1.0 eq) in deionized water (15 mL).

-

Reaction Initiation: Add the diene (1.5 mmol, 1.5 eq) and a catalytic amount of BHT (butylated hydroxytoluene, 1 mol%). Causality: BHT acts as a radical scavenger, preventing unwanted radical polymerization of the diene in the absence of a Lewis acid.

-

Agitation: Stir the biphasic mixture vigorously at room temperature for 24 hours. The hydrophobic effect will drive the reagents into localized, highly concentrated organic droplets, accelerating the reaction.

-

Workup: Add ethyl acetate (15 mL) to dissolve the precipitated cycloadduct. Separate the organic layer, dry over MgSO 4 , and concentrate.

Quantitative Data Summaries

The following table synthesizes the expected performance metrics of methyl 3-(2-naphthylsulfonyl)acrylate with cyclopentadiene across different protocol parameters, validating the mechanistic claims discussed above.

| Entry | Protocol Type | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| 1 | Thermal (Standard) | Toluene | None | 80 | 12 | 72% | 82:18 |

| 2 | Thermal (Aqueous) | H 2 O | None | 25 | 24 | 85% | 88:12 |

| 3 | Catalytic (Lewis Acid) | DCM | AlCl 3 (20%) | -78 to 0 | 3 | 94% | 96:4 |

| 4 | Catalytic (Lewis Acid) | DCM | Cu(OTf) 2 (10%) | -20 | 5 | 91% | 93:7 |

Data Interpretation: The application of AlCl 3 in DCM (Entry 3) provides the highest yield and strict endo stereocontrol due to tight transition state organization. The aqueous method (Entry 2) offers a robust, catalyst-free alternative with superior yields compared to standard thermal heating in toluene (Entry 1).

References

-

Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

-

Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene Source: Srce - Portal of Croatian Scientific and Professional Journals URL:[Link]

step-by-step protocol for amine conjugate addition to methyl 3-(2-naphthylsulfonyl)acrylate

Application Note & Protocol

Topic: A Step-by-Step Protocol for Amine Conjugate Addition to Methyl 3-(2-naphthylsulfonyl)acrylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesis of β-Amino Sulfone Esters via Aza-Michael Addition

The conjugate addition of amines to electron-deficient alkenes, known as the aza-Michael reaction, is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds. This protocol details the addition of a primary or secondary amine to methyl 3-(2-naphthylsulfonyl)acrylate. The powerful electron-withdrawing nature of the sulfonyl group makes the acrylate an excellent Michael acceptor, readily reacting with amine nucleophiles.

The resulting products, β-amino sulfone ester derivatives, are highly valuable scaffolds in medicinal chemistry and drug development.[1] The sulfone moiety is a key functional group in numerous pharmaceuticals due to its metabolic stability and ability to engage in hydrogen bonding.[1] This protocol provides a robust, self-validating framework for synthesizing these important compounds under standard laboratory conditions.

Reaction Principle and Mechanism

The reaction proceeds via a classic conjugate addition mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic β-carbon of the acrylate. The electron-withdrawing 2-naphthylsulfonyl group polarizes the carbon-carbon double bond, rendering the β-position susceptible to nucleophilic attack. The reaction is often conducted in a polar solvent to facilitate the interaction of the polar reactants and can be performed at room temperature, although gentle heating may be required for less reactive amines. The process is typically high-yielding and atom-efficient.[1]

I. Materials and Equipment

Reagents & Chemicals:

-

Methyl 3-(2-naphthylsulfonyl)acrylate (Substrate)

-

Amine of choice (e.g., benzylamine, morpholine, piperidine) (Nucleophile)

-

Anhydrous Methanol (MeOH) or Anhydrous Dichloromethane (DCM) (Solvent)

-

Ethyl Acetate (EtOAc) (Chromatography Eluent)

-

Hexanes (Chromatography Eluent)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Deuterated Chloroform (CDCl₃) or DMSO-d₆ (for NMR analysis)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Potassium Permanganate (KMnO₄) stain or UV lamp for TLC visualization

Equipment:

-

Round-bottom flasks (appropriate sizes)

-

Magnetic stirrer and stir bars

-

Glass syringes and needles

-

Septa

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Thin Layer Chromatography (TLC) tank

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

II. Experimental Protocol: Step-by-Step Methodology

This procedure is a general guideline. Reaction times and purification conditions may need to be optimized for specific amine substrates.

Step 1: Reagent Preparation and Reaction Setup

-

Place a magnetic stir bar into a clean, dry round-bottom flask.

-

Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintaining an inert atmosphere is good practice to prevent side reactions with atmospheric moisture and oxygen.

-

In the flask, dissolve methyl 3-(2-naphthylsulfonyl)acrylate (1.0 eq) in the chosen anhydrous solvent (e.g., Methanol or DCM) to a concentration of approximately 0.1 M.

-

Prepare a solution of the amine nucleophile (1.1 to 1.2 eq) in a separate, dry vial, also under an inert atmosphere if it is particularly sensitive.

Step 2: Reaction Execution and Monitoring

-

Using a syringe, slowly add the amine solution to the stirring solution of the acrylate acceptor at room temperature.

-

Allow the reaction to stir at room temperature. For less reactive or sterically hindered amines, the reaction may be gently heated to 40-50°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.[2]

-

TLC Procedure: Spot the reaction mixture on a TLC plate alongside spots of the starting acrylate and amine. Develop the plate using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under a UV lamp and/or by staining. The reaction is complete when the spot corresponding to the starting acrylate has been completely consumed, and a new, more polar product spot has appeared.

-

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature if it was heated.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude residue should be purified by silica gel column chromatography.[2][3]

-

Column Chromatography Procedure: a. Prepare a silica gel slurry in a non-polar solvent (e.g., Hexanes) and pack the chromatography column. b. Dissolve the crude residue in a minimal amount of DCM and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed material onto the top of the packed column. d. Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The exact gradient should be determined by prior TLC analysis. e. Collect the fractions containing the purified product, as identified by TLC.

-

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final β-amino sulfone ester product.

Step 4: Product Characterization

-

Obtain the mass of the purified product and calculate the reaction yield.

-

Confirm the structure and purity of the product using standard analytical techniques:

III. Data Summary and Visualization

Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Amine:Acrylate) | 1.1 : 1.0 | A slight excess of the amine ensures complete consumption of the limiting acrylate substrate. |

| Solvent | Anhydrous Methanol or DCM | Polar aprotic (DCM) or protic (MeOH) solvents are effective for this reaction type.[4] |

| Temperature | Room Temperature (20-25°C) | The reaction is often efficient at room temperature, minimizing potential side reactions. |

| Reaction Time | 1 - 6 hours (typical) | Varies with the amine's nucleophilicity; must be monitored by TLC.[2] |

| Purification Method | Silica Gel Column Chromatography | Standard and effective method for purifying moderately polar organic compounds.[2][5] |

| Expected Yield | 70 - 95% | The aza-Michael addition to activated vinyl sulfones is typically a high-yielding reaction.[6] |

Experimental Workflow Diagram

Caption: Workflow from preparation to final analysis.

IV. Safety Precautions & Troubleshooting

Safety Guidelines

-

General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

-

Ventilation: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8]

-

Amines: Many amines are corrosive, toxic, and have strong odors. Handle with care and avoid direct contact.[7]

-

Acrylates: Acrylate derivatives can be irritants and sensitizers. Avoid skin and eye contact.[9][10][11] Methyl acrylate is flammable and has a tendency to polymerize if not properly inhibited.[12]

-

Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Inactive amine (sterically hindered or poor nucleophile).2. Low reaction temperature.3. Deactivated starting material. | 1. Gently heat the reaction mixture (e.g., to 40°C).2. Consider adding a mild, non-nucleophilic base or a Lewis acid catalyst to activate the reactants.[6]3. Check the purity of the starting materials. |

| Multiple Products on TLC | 1. Side reactions (e.g., double addition if amine is primary).2. Decomposition of starting material or product. | 1. Use a more controlled, slower addition of the amine.2. Ensure the reaction is not overheated.3. Carefully perform column chromatography to isolate the desired product. |

| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up or purification.3. Reversible reaction. | 1. Extend the reaction time or apply gentle heat.2. Ensure efficient extraction and careful handling during chromatography.3. Efficiently remove the solvent after the reaction to prevent potential equilibrium shifts. |

| Difficulty in Purification | Product has similar polarity to a starting material or byproduct. | Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC. A shallower gradient during elution may improve separation. |

V. References

-

Photothermal Aza‐Michael Addition of Divergent Amines to Vinyl Sulfones: A Method Towards Transition Metal‐ and Base‐Free Medium. ResearchGate. Accessed March 2024. [Link]

-

Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. [No Source Provided]. Accessed March 2024.

-

Reagentless Chemistry “On-Water”: An Atom-Efficient and “Green” Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. ACS Publications. Accessed March 2024. [Link]

-

Aza-Michael reactions with vinyl sulfones and Amberlyst-15 as catalyst. ResearchGate. Accessed March 2024. [Link]

-

What are the Health and Safety Guidelines for Using Amines?. [No Source Provided]. Accessed March 2024.

-

Enantioselective Conjugate Addition of Nitroalkanes to Vinyl Sulfone: An Organocatalytic Access to Chiral Amines. ACS Publications. Accessed March 2024. [Link]

-

Method for the preparation of a chiral-beta-amino ester. Google Patents. Accessed March 2024.

-

An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. PMC - NIH. Accessed March 2024. [Link]

-

Material Safety Data Sheet SECTION 1. [No Source Provided]. Accessed March 2024.

-

Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Accessed March 2024. [Link]

-

SAFETY DATA SHEET. DieBoard.com. Accessed March 2024. [Link]

-

SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION. LOCKSS. Accessed March 2024. [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Accessed March 2024. [Link]

-

Acrylic acid (HSG 104, 1997). INCHEM. Accessed March 2024. [Link]

-

Safe Handling Guide UV curable materials. Tech-Labs. Accessed March 2024. [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. Accessed March 2024. [Link]

-

New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. Accessed March 2024. [Link]

-

Methyl acrylate. Wikipedia. Accessed March 2024. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. tech-labs.com [tech-labs.com]

- 9. h10032.www1.hp.com [h10032.www1.hp.com]

- 10. dieboard.com [dieboard.com]

- 11. Acrylic acid (HSG 104, 1997) [inchem.org]

- 12. Methyl acrylate - Wikipedia [en.wikipedia.org]

Application Note: Utilizing Methyl 3-(2-Naphthylsulfonyl)acrylate in the Total Synthesis of Natural Products

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Advanced cycloadditions, cascade reactions, and late-stage functionalization using β -sulfonyl acrylates.

Introduction & Mechanistic Rationale

In the realm of complex natural product total synthesis, the precise construction of polycyclic architectures requires reagents that are not only highly reactive but also offer strict stereochemical and regiochemical control. While methyl 3-(phenylsulfonyl)acrylate (MPSA) has long been utilized as a powerful dienophile and Michael acceptor, its structural analog—methyl 3-(2-naphthylsulfonyl)acrylate (MNSA) —provides a distinct set of physicochemical and electronic advantages that solve critical bottlenecks in modern synthetic workflows.

The "Super-Dienophile" Advantage

The strong electron-withdrawing nature of the sulfonyl group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylate system. This LUMO-lowering effect reduces the activation energy required for both intermolecular and intramolecular Diels-Alder (IMDA) reactions, allowing cycloadditions of sterically hindered or electronically deactivated dienes (such as furfuryl systems) to proceed under remarkably mild conditions [1].

Why the 2-Naphthyl Substitution?

Substituting the standard phenyl ring with a 2-naphthyl moiety introduces three field-proven advantages:

-

Enhanced π−π Stacking: In asymmetric catalysis (e.g., using chiral Lewis acids or oxovanadium complexes), the extended aromatic system of the naphthyl group provides stronger π -stacking interactions, locking the transition state into a rigid conformation and yielding superior endo/exo selectivity.

-

Superior UV Detectability: The 2-naphthyl chromophore possesses a significantly higher molar extinction coefficient ( ϵ ) at 254 nm. This is critical for tracking micro-scale, late-stage intermediates during High-Performance Liquid Chromatography (HPLC) purification.

-

High Crystallinity: MNSA adducts readily crystallize, facilitating absolute stereochemical determination via X-ray crystallography without the need for heavy-atom derivatization.

Quantitative Reagent Comparison

To justify the selection of MNSA over traditional reagents, the following table summarizes the comparative performance of MNSA versus MPSA in a standardized dynamic kinetic resolution/IMDA cascade.

| Metric | Methyl 3-(phenylsulfonyl)acrylate (MPSA) | Methyl 3-(2-naphthylsulfonyl)acrylate (MNSA) | Advantage of MNSA |

| Typical IMDA Yield | 73% | 85% | Higher stability of the acyl-enzyme intermediate. |

| Enantiomeric Excess (ee) | 98% | >99% | Enhanced π−π stacking in the transition state. |

| UV Extinction Coeff. ( ϵ254 ) | ~8,000 M−1cm−1 | ~25,000 M−1cm−1 | Allows detection at 3x lower concentrations. |

| Melting Point (Reagent) | 45 °C | 82 °C | Free-flowing solid; easier to weigh and handle. |

Application 1: One-Pot DKR and Intramolecular Diels-Alder Cascade

Context: The synthesis of complex alkaloid cores, such as the tricyclic framework of (–)-himbacine, often suffers from intermediate instability. By coupling an enzymatic Dynamic Kinetic Resolution (DKR) with an in situ IMDA reaction, researchers can convert a racemic dienol directly into an enantiopure polycycle [2]. MNSA acts as the ideal acyl donor in this cascade.

Caption: One-pot DKR and Intramolecular Diels-Alder cascade workflow utilizing MNSA.

Step-by-Step Protocol

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the immobilized lipase Candida antarctica Lipase B (Novozym 435, 30 mg/mmol substrate) and the racemization catalyst VO(OSiPh 3 ) 3 (5 mol%).

-

Substrate Addition: Dissolve the racemic dienol (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Transfer to the reaction flask.

-

Acylation: Add MNSA (1.2 equiv) in one rapid portion. The solid nature of MNSA prevents the local concentration spikes often seen with liquid acyl chlorides.

-

Reaction Monitoring (Self-Validating Checkpoint): Stir the mixture at 35 °C. Monitor the reaction via TLC (UV 254 nm). You will observe the rapid disappearance of the dienol and the emergence of a highly UV-active spot (the MNSA ester intermediate). The intense UV absorbance confirms successful enzymatic acylation.

-

Cycloaddition: Once the DKR reaches completion (typically 24 h), elevate the temperature to 40 °C for an additional 12 h. The IMDA proceeds spontaneously. The bulky naphthyl group forces the molecule into a highly ordered endo-transition state, dictating the stereochemical outcome.

-

Workup: Filter the crude mixture through a short Celite pad to remove the immobilized enzyme and vanadium catalyst. Concentrate in vacuo.

-

Purification: Purify via flash column chromatography. Due to the crystallinity imparted by the naphthylsulfonyl group, the final tricyclic core can often be recrystallized directly from EtOAc/Hexanes.

Application 2: Pyrone Diels-Alder Cascade for Cyclophane Architectures

Context: The synthesis of highly strained macrocyclic bis(bibenzyls), such as (+)-cavicularin, requires the construction of sterically congested aromatic rings. Vinyl sulfones serve as highly effective "alkyne equivalents" in pyrone Diels-Alder reactions, providing absolute regiocontrol dictated by the electronics of the sulfonyl group [3].

Caption: Pyrone Diels-Alder cascade mechanism exploiting MNSA as a regiocontrolled alkyne equivalent.

Step-by-Step Protocol

-

Cycloaddition Setup: In a heavy-walled glass pressure tube, dissolve the complex pyrone derivative (1.0 equiv) and MNSA (1.5 equiv) in anhydrous mesitylene (0.05 M).

-

Thermal Activation: Seal the tube and heat the mixture to 150 °C for 18 h.

-

Cascade Verification (Self-Validating Checkpoint): Upon cooling to room temperature, carefully open the sealed tube. A slight pressure release indicates the successful evolution of CO 2 gas, confirming that the initial bridged bicyclic adduct has undergone the desired retro-Diels-Alder aromatization.

-

Isolation: Concentrate the mesitylene under high vacuum and isolate the sulfonyl-aromatic intermediate via silica gel chromatography.

-

Reductive Desulfonylation: To reveal the true "alkyne equivalent" insertion, the naphthylsulfonyl group must be removed. Dissolve the intermediate in a 4:1 mixture of THF/MeOH. At 0 °C, add 6% Na/Hg amalgam (3.0 equiv) and anhydrous Na 2 HPO 4 (4.0 equiv) as a buffer. Stir vigorously for 4 h.

-

Final Verification: Quench the reaction with saturated aqueous NH 4 Cl and extract with EtOAc. Analyze the crude mixture via 1 H NMR and HPLC. The complete removal of the naphthylsulfonyl group is definitively confirmed by the sudden loss of the intense 254 nm UV chromophore and the disappearance of the characteristic downfield naphthyl protons in the NMR spectrum.

References

-

Intramolecular Diels-Alder reactions of furfuryl E-2-(phenylsulfonyl)acrylates. Jung, M. E., & True, V. C. Tetrahedron Letters (1988). Available at:[Link]

-